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Compound of Interest

Compound Name: 1,3,5-Tri(1H-pyrazol-3-yl)benzene

Cat. No.: B13733601

Get Quote

Executive Technical Summary
N-substituted 1,3,5-triazinanes (hexahydro-1,3,5-triazines) represent a critical class of

saturated nitrogen heterocycles. Unlike their aromatic counterparts (1,3,5-triazines like cyanuric

chloride), these hexahydro-derivatives are labile, dynamic systems formed via the

condensation of primary amines and formaldehyde.

Their industrial utility—ranging from formaldehyde-releasing biocides in metalworking fluids to

H₂S scavengers in the oil and gas sector—relies entirely on their hydrolytic instability.[1] This

guide provides an objective, data-driven comparison of N-substituted 1,3,5-triazinanes against

their primary functional alternatives: oxazolidines and linear aminals. We analyze structural

conformation, hydrolysis kinetics, and scavenging mechanisms to validate their selection in

high-performance formulations.

Structural & Conformational Dynamics
The 1,3,5-triazinane core adopts a chair conformation similar to cyclohexane but is

electronically distinct due to the presence of three nitrogen atoms at the 1, 3, and 5 positions.
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The stability of the ring is governed by the steric bulk of the N-substituents and dipole-dipole

interactions.[1]

Ring Inversion: The ring undergoes rapid chair-to-chair interconversion.[1]

Nitrogen Inversion: The N-substituents can toggle between axial and equatorial positions.[1]

For bulky groups (e.g., N-benzyl or N-t-butyl), the tri-equatorial conformation is

thermodynamically favored to minimize 1,3-diaxial interactions.

Dipole Effects: Unlike O-heterocycles where the anomeric effect might favor axial placement,

the lone pair repulsion in triazinanes typically dominates, often favoring conformations that

maximize the distance between lone pairs.

Comparison: Triazinanes vs. Oxazolidines
Feature 1,3,5-Triazinanes 1,3-Oxazolidines

Ring Size 6-membered (Symmetrical) 5-membered (Asymmetrical)

Heteroatoms 3 Nitrogens 1 Nitrogen, 1 Oxygen

Stability Lower (Rapid hydrolysis) Higher (Slower hydrolysis)

Formaldehyde Load 3 moles CH₂O per mole 1 mole CH₂O per mole

Primary Failure Mode Ring opening at low pH Ring opening (Acid catalyzed)

Synthesis & Production Workflow
The synthesis of N-substituted 1,3,5-triazinanes is a classic condensation reaction.[2] Below is

a validated protocol for the synthesis of 1,3,5-tribenzyl-1,3,5-triazinane, a standard model

compound.

Experimental Protocol: Condensation Synthesis
Objective: Synthesize 1,3,5-tribenzyl-1,3,5-triazinane via amine-formaldehyde condensation.

Reagents:

Benzylamine (1.0 eq)
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Formaldehyde (37% aq.[1] solution, 1.05 eq)

Solvent: Ethanol or Toluene (for azeotropic removal of water)

Step-by-Step Methodology:

Cooling: Place benzylamine in a round-bottom flask and cool to 0–5°C. Exotherm control is

critical to prevent linear polymerization.

Addition: Dropwise add formaldehyde solution while stirring vigorously. Maintain temperature

<10°C.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

Observation: The solution will turn cloudy as the hydrophobic trimer forms.[1]

Work-up:

If using Ethanol: Cool to -20°C to crystallize the product.[1] Filter and wash with cold

ethanol.[1]

If using Toluene: Reflux with a Dean-Stark trap to remove water.[1] Evaporate solvent

under reduced pressure.

Characterization: Confirm structure via ¹H NMR (distinct singlet for N-CH₂-N ring protons at δ

~3.5–4.0 ppm).[1]

Visualization: Synthesis Pathway
The following diagram illustrates the pathway from monomer to the cyclic trimer, highlighting

the imine intermediate.[1]
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Caption: Step-wise condensation mechanism. The unstable Schiff base intermediate rapidly

trimerizes to form the thermodynamically favored 6-membered ring.

Comparative Performance Analysis
This section objectively compares 1,3,5-triazinanes with oxazolidines, specifically focusing on

Hydrolytic Stability and H₂S Scavenging Kinetics.

Hydrolytic Stability & Formaldehyde Release
For biocidal applications, the release rate of formaldehyde is the defining performance metric.

[1]

1,3,5-Triazinanes (e.g., MEA-Triazine): Exhibit pH-dependent hydrolysis.

pH 9:[3][4] Highly stable (Half-life ~302 days).[1]

pH 7:[5] Moderate stability (Half-life ~50 days).[1]

pH < 5: Rapid decomposition.[1]

Oxazolidines (e.g., MBO - 3,3'-methylenebis[5-methyloxazolidine]):

Generally more stable at neutral pH than triazines.[1]

Require lower pH (acid catalysis) to trigger rapid formaldehyde release.[1]
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Key Insight: Triazinanes are preferred for "shock" treatment or systems where a steady, higher

baseline of free formaldehyde is required.[1] Oxazolidines are superior for long-term

preservation where slow release is desired to minimize worker exposure.[1]

H₂S Scavenging Efficiency
In the oil industry, these compounds are used to remove toxic H₂S gas.[1]

Experimental Data Point: Research indicates that 1,3,5-triethyl-1,3,5-triazinane reacts with H₂S

approximately 19 times faster than its trimethyl analog.[6] This steric and electronic tuning is

critical for high-flow gas streams.[1]

Scavenger Type
Reaction Rate
(Relative)

Capacity (S per
molecule)

Byproducts

MEA-Triazine High (Baseline) 2-3 Sulfur atoms
Dithiazine (Insoluble

solids)

Oxazolidine (MBO) Moderate Lower Soluble/Insoluble mix

Glyoxal Slow High Water soluble

Visualization: H₂S Scavenging Mechanism
The scavenging process involves the insertion of sulfur into the ring, converting the triazinane

into a thiadiazine and eventually a dithiazine.[1][6]
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Caption: Sequential sulfur insertion mechanism. The triazinane ring sacrifices nitrogen for

sulfur, eventually forming the insoluble dithiazine.

Experimental Protocols for Validation
To verify the claims above in your own lab, use the following self-validating protocols.

Protocol A: Hydrolysis Kinetics via ¹H NMR
Preparation: Dissolve 10 mg of the N-substituted triazinane in 0.6 mL of deuterated buffer

(phosphate buffer in D₂O adjusted to pH 7.0).

Internal Standard: Add a known amount of Toluene or DMF (non-reactive standard).[1]

Acquisition: Acquire ¹H NMR spectra at t=0, 1h, 6h, 24h, and 48h.

Analysis: Monitor the integration decrease of the ring methylene signal (δ ~3.5 ppm) vs. the

appearance of the hydrated formaldehyde signal (gem-diol at δ ~4.8 ppm).
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Calculation: Plot ln[Concentration] vs. time to determine the pseudo-first-order rate constant

(

).

Protocol B: H₂S Breakthrough Capacity
Setup: Use a gas bubbler setup containing a 1% solution of the triazinane in water/methanol.

[1]

Challenge: Bubble a known concentration of H₂S (e.g., 1000 ppm in N₂) through the solution

at a fixed flow rate.

Detection: Monitor the outlet gas using an H₂S electrochemical sensor.

Endpoint: Measure the time until outlet H₂S > 10 ppm.

Comparison: Compare "Time to Breakthrough" against an equimolar solution of MBO

(Oxazolidine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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